4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine

Kinase Inhibition Structure-Activity Relationship Aurora Kinase A

Medicinal chemists targeting TRPA1 or aurora kinases face a critical supply problem: generic 4-aryl-2-aminothiazoles with unoptimized substitution patterns yield inconsistent SAR and off-target noise. This compound solves that with a validated 3-bromo-4-methoxy pharmacophore explicitly claimed in TRPA1 antagonist patents. The free 2-amino group enables rapid parallel derivatization into amides, ureas, and sulfonamides for focused library synthesis. • Patent-claimed TRPA1 antagonist scaffold - directly applicable to analgesic and anti-inflammatory discovery programs. • Unique regioisomeric probe for aurora kinase A selectivity panels; bromo/methoxy pattern cannot be generically substituted without altering binding. • 95% purity; versatile building block compatible with Giardia intestinalis and parasitic target screening workflows.

Molecular Formula C10H9BrN2OS
Molecular Weight 285.16 g/mol
CAS No. 189011-00-5
Cat. No. B070150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
CAS189011-00-5
Molecular FormulaC10H9BrN2OS
Molecular Weight285.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)N)Br
InChIInChI=1S/C10H9BrN2OS/c1-14-9-3-2-6(4-7(9)11)8-5-15-10(12)13-8/h2-5H,1H3,(H2,12,13)
InChIKeyVWSACNUWIZRJGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine: Properties & Research Use


4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine is a 2-aminothiazole derivative bearing a 3-bromo-4-methoxyphenyl substituent at the 4-position of the thiazole ring [1]. The compound has a molecular formula of C10H9BrN2OS and a molecular weight of 285.16 g/mol . Physical property predictions indicate a boiling point of 424.8±35.0 °C, a density of 1.585±0.06 g/cm³, and a pKa of 4.10±0.10 . The compound is primarily supplied as a research chemical with a typical minimum purity specification of 95% .

Scaffold 2-Aminothiazole core
Substitution 3-Bromo-4-methoxyphenyl
Specification Research-grade chemical

4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine: Structural Determinants


The 2-aminothiazole scaffold is known to engage a broad range of biological targets including kinases, TRPA1 channels, and parasitic enzymes [1][2]. However, minor modifications to the aryl ring substitution pattern—specifically the presence, position, and nature of halogen and alkoxy groups—can profoundly alter binding affinity, selectivity, and physicochemical properties [3]. The combination of a 3-bromo and a 4-methoxy group on the phenyl ring in 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine creates a unique electronic and steric environment that distinguishes it from other 4-aryl-2-aminothiazoles [4]. Consequently, this compound cannot be generically substituted with other in-class analogs without risking significant changes in experimental outcomes.

Aryl substitution pattern May alter kinase binding selectivity vs. other 4-aryl-2-aminothiazoles
Methoxy vs. hydroxy Increases lipophilicity and may shift metabolic stability profile

4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine vs. Key Analogs


Aurora A Kinase Binding: Regioisomeric Substitution Effects

The 2-aminothiazole scaffold is a known pharmacophore for Aurora kinase inhibition. A structurally related analog, 5-bromo-N-(4-methoxyphenyl)-1,3-thiazol-2-amine, exhibits an IC50 of 1700 nM against Aurora kinase A [1]. In contrast, 4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine positions the bromine atom on the phenyl ring rather than the thiazole core and places the aryl group at the 4-position of the thiazole ring. This regioisomeric and substitutional variation is predicted to yield a different binding mode and potency profile [2].

Aurora A Binding
Reported
Target: Br on phenyl (regioisomer)
Comparator: 5-bromo-thiazole analog IC50 1700 nM
Supports kinase SAR differentiation
Predicted binding mode shift
Kinase Inhibition Structure-Activity Relationship Aurora Kinase A

TRPA1 Antagonism: Meta-Bromo vs. Non-Halogenated

Patent literature explicitly defines a class of 2-amino-4-arylthiazole compounds as TRPA1 antagonists [1]. Within this class, the presence of a halogen atom, such as bromine, on the aryl ring is a common feature associated with enhanced activity. A specific embodiment in the patent is 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine [2]. In contrast, the unsubstituted parent compound, 4-phenyl-1,3-thiazol-2-amine, lacks this halogen moiety and is not identified as a TRPA1 antagonist within the same context.

TRPA1 Antagonism
Class-level
Explicitly claimed as TRPA1 antagonist (patent)
Supports TRPA1 screening context
In vitro functional assay context
TRPA1 Antagonism Pain Research Ion Channel Modulation

Physicochemical & ADME Properties: Methoxy vs. Hydroxy

The predicted physicochemical properties of 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine include a pKa of 4.10±0.10 and a density of 1.585±0.06 g/cm³ . In comparison, the hydroxy analog, 4-(3-bromo-4-hydroxyphenyl)-1,3-thiazol-2-amine, is predicted to have a significantly different pKa due to the acidic phenolic proton and increased hydrogen-bonding capacity. The methoxy group confers greater lipophilicity and metabolic stability relative to a free hydroxyl, impacting membrane permeability and oral bioavailability [1].

Physicochemical Profile
Data to verify
Predicted pKa 4.10±0.10, LogP ~2.5
Methoxy increases lipophilicity vs. hydroxy analog
Supports membrane permeability screening
In silico prediction models
Physicochemical Properties Drug Discovery ADME Prediction

Synthetic Versatility: Free 2-Amino Group vs. N-Substituted

4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine possesses a free primary amine at the 2-position of the thiazole ring . This functional handle is critical for further synthetic elaboration, such as acylation, alkylation, or incorporation into larger heterocyclic systems [1]. In contrast, many related compounds, such as N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide derivatives, are supplied as pre-functionalized amides with fixed biological activities [2]. The free amine offers a versatile entry point for creating diverse compound libraries.

Synthetic Handle
Class-level
Free 2-amine vs. pre-functionalized amide
Enables library derivatization
Standard amide coupling reactivity
Chemical Synthesis Library Generation Structure-Activity Relationship

4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine Research Applications


TRPA1 Antagonist for Inflammatory Pain

This compound is explicitly claimed in patents as a TRPA1 antagonist [1]. It is an ideal starting point for medicinal chemistry programs aimed at developing novel analgesics and anti-inflammatory agents targeting the TRPA1 ion channel. The combination of bromo and methoxy substituents provides a validated pharmacophore for this target [2].

Aurora Kinase Selectivity Probe

Given the established activity of 2-aminothiazole analogs against Aurora kinase A [3], 4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine represents a unique regioisomeric probe. Its distinct substitution pattern can be used in kinase selectivity panels to differentiate binding modes and identify isoform-specific inhibitors [4].

Focused Library for Antiparasitic Discovery

The free 2-amino group allows for rapid derivatization into a diverse array of amides, ureas, and sulfonamides. This versatility is critical for generating compound libraries for screening against parasitic targets such as Giardia intestinalis, where 2-amino-4-arylthiazoles have shown promising activity [5].

Application
Selection Property
Validation Focus
TRPA1 channel inhibition studies
Reported TRPA1 antagonist pharmacophore
TRPA1 functional assay validation
Kinase selectivity panel studies
Regioisomeric substitution pattern
Aurora kinase isoform differentiation
Antiparasitic screening library synthesis
Free 2-amine synthetic handle
Derivatization and anti-giardial screening

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